Home > Products > Screening Compounds P144775 > 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide - 941993-23-3

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Catalog Number: EVT-2924680
CAS Number: 941993-23-3
Molecular Formula: C17H14BrClN2O2
Molecular Weight: 393.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate monohydrate []

  • Compound Description: This compound is a benzimidazole-5-carboxylate derivative that contains a pyrrolidine ring and a morpholine ring. The crystal structure of this compound reveals the presence of intermolecular hydrogen bonds, forming a three-dimensional network. []

2. (2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333) []

  • Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE). Research has shown that DPC 333 is transported from the basolateral to the apical reservoirs in a concentration-dependent, saturable manner in Caco-2 monolayers and isolated rat ileal mucosa. [] This transport is blocked by GF120918, a P-glycoprotein (P-gp) inhibitor, indicating the involvement of P-gp in the intestinal excretion of DPC 333. []

3. 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2- carboxamides []

  • Compound Description: This series of compounds, denoted as 9a-f, are synthesized by reacting 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide (7) with various 4-substituted phenyl-carbamido-phosphoric acid dichlorides (8a-f). [] These compounds are characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, Mass, and elemental analysis, and undergo biological evaluation and docking studies. []

4. (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues []

  • Compound Description: These compounds are synthesized using a highly efficient, convergent approach. [] The key intermediate in their synthesis is 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (INT-01), which is a significant metabolite of Losartan and potentially relevant for medicinal applications. []

5. 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide [, ]

  • Compound Description: These derivatives are efficiently synthesized using an environmentally friendly ultrasound-assisted method, significantly reducing reaction times compared to conventional methods. [, ] They demonstrate promising anti-tubercular activity against Mycobacterium tuberculosis (MTB) with low cytotoxicity. []

6. 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449) []

  • Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor being investigated for its potential in treating various cancers. [] Preclinical studies show that GDC-0449 possesses promising pharmacological properties, including metabolic stability, acceptable clearance rates, and favorable bioavailability in different species. []

7. 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5- (trifluoromethyl)phenyl)benzamide []

  • Compound Description: This compound shows promise as a potential anti-inflammatory drug due to its dual inhibitory activity against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). [] It effectively inhibits these receptors with high potency and demonstrates promising anti-inflammatory effects in a mouse model of acute lung injury. []

8. N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide []

  • Compound Description: These novel naphtho-furan derivatives were synthesized and characterized using Mass, NMR, and FTIR spectroscopy. [] They exhibited promising antibacterial and antifungal activity, suggesting potential for further development as antimicrobial agents. []

9. N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A) []

  • Compound Description: AACBA is a P2X7 receptor antagonist investigated for its potential as an analgesic and anti-inflammatory therapeutic agent. [] The compound exhibits potent inhibition of human P2X7 receptor activity and displays efficacy in reducing inflammation and pain in various animal models. []

10. 5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide []

  • Compound Description: These imidazole-based sulfonamide derivatives were synthesized and characterized using FT-IR, 1H-NMR, and 13C-NMR. [] While they did not show significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, the compound 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide exhibited moderate antifungal activity against Candida albicans compared to the standard drug itraconazole. []

11. 2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) []

  • Compound Description: T2384 acts as a partial agonist of PPARγ, displaying a complex binding behavior with two distinct binding modes in the orthosteric pocket and an additional allosteric binding site. [] This complex binding interaction contributes to its unique pharmacological profile. []

12. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide derivatives []

  • Compound Description: These derivatives were synthesized from 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide and various substituted 5-phenyl-1,3,4-oxadiazole-2-thiols. [] Their structures were confirmed using IR, 1H-NMR, and elemental analysis, and they were screened for antitubercular activity against Mycobacterium tuberculosis H37Rv. []

13. N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides [, ]

    14. N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide []

    • Compound Description: These compounds are structurally similar and characterized by single-crystal X-ray diffraction and Hirshfeld surface analysis to understand their molecular conformations and intermolecular interactions, particularly hydrogen bonding patterns. []

    15. N-(benzimidazol-1-yl methyl)-benzamide derivatives [, ]

    • Compound Description: These derivatives, synthesized via Mannich reaction, exhibit significant analgesic and anti-inflammatory effects in a dose-dependent manner with reduced gastric toxicity compared to standard drugs. []

    16. N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino)propanamide []

    • Compound Description: This compound, synthesized through a halogenated hydrocarbon amination reaction, was characterized using various spectroscopic methods and single-crystal X-ray diffraction. [] It exhibits anti-Mycobacterium phlei 1180 activity, suggesting potential as an antitubercular agent. []

    17. 4-(4-Methylpiperazine-1-yl-methyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]benzamide methanesulfonate [, , , ]

    • Compound Description: This compound, specifically its crystalline β-form, exhibits desirable properties such as non-hygroscopicity and anhydrous stability. [] This form shows promise for pharmaceutical applications, particularly in treating oncological diseases. []

    18. N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide []

    • Compound Description: This compound, a novel non-peptide CCR5 antagonist, was synthesized and characterized using NMR, IR, and MS. [] Its potential as a therapeutic agent for preventing HIV-1 infection is under investigation. []

    19. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4- (trifluoromethyl)pyridine-2-carboxamide []

    • Compound Description: This compound is a potent GlyT1 inhibitor designed by combining structural features from different chemotypes. [] It demonstrates good plasma exposure and brain penetration in rats, suggesting potential for treating schizophrenia. []

    20. 2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid (compound 3e) []

    • Compound Description: This N-pyrrolylcarboxylic acid derivative, structurally similar to celecoxib, demonstrates potent anti-inflammatory properties in an animal model of inflammation. [] Its efficacy in reducing paw edema after continuous administration suggests potential as a therapeutic agent for chronic inflammation. []

    21. 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) and its O-methylated Analogs []

    • Compound Description: These compounds were synthesized to investigate the impact of alkylamino side chain conformation on binding affinity and intrinsic activity at 5-HT1B receptors. [] The research revealed that subtle structural modifications in the alkylamino side chain can significantly influence the functional activity from neutral antagonist to partial agonist, highlighting the importance of conformational flexibility in drug design. []

    22. N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1) and its Analogs []

    • Compound Description: These compounds are inhibitors of transcription factors NF-κB and AP-1, which are involved in inflammatory and immune responses. [] Structure-activity relationship (SAR) studies were conducted to improve the oral bioavailability and optimize their pharmacological properties. []

    23. N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides []

    • Compound Description: This class of compounds was found to have bactericidal and fungicidal activity. []

    24. 2-Chloro-N-{5-(2-(4-Methoxy- Phenyl)-Pyridin-3-yl)-(1, 3, 4) Thiadiazol-2-yl}-Acetamides []

    • Compound Description: Five novel phenoxy derivatives of this compound were synthesized and screened for in vitro antiproliferative activity against various cancer cell lines. [] Notably, one derivative, 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1, 3, 4] thiadiazol-2-yl}-acetamide (7d), showed significant cytotoxicity against the Caco-2 cell line. []

    25. N-(3-chloro-2-oxo-4-substituted phenylazetidin-1-yl) isonicotinamide and 4-(5-substituted phenyl-1, 3, 4-oxadiazol-2-yl) pyridine derivatives []

    • Compound Description: This series of compounds were synthesized from Schiff bases and evaluated for their antibacterial activity against different bacterial strains. []

    26. 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides []

    • Compound Description: This series of compounds were synthesized and characterized for their antioxidant and antimicrobial activities. []

    27. N, N′‐BIS‐{2‐[(5‐bromo‐2‐[1‐14C]hexyl‐1H‐benz[DE]isoquinolin‐1,3(2H)‐dion‐6‐YL)amino]ethyl}hexanediamide []

    • Compound Description: This radiolabeled compound is a photochemically activated antiviral agent, synthesized from 4-chloro-1,8-naphthalic anhydride. []

    28. 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide []

    • Compound Description: This compound's crystal structure, solved using X-ray diffraction, reveals the presence of intermolecular N—H⋯O hydrogen bonds. [] This information is crucial for understanding the compound's solid-state properties and potential applications. []

    29. 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine []

    • Compound Description: This pyrazoline compound was structurally characterized using X-ray diffraction, revealing its crystal packing interactions, including intermolecular C—H⋯N and C—H⋯O contacts. [] These interactions contribute to the stability and arrangement of molecules within the crystal lattice. []

    30. 2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide []

    • Compound Description: A series of these derivatives were synthesized and characterized by NMR, Mass, IR, and elemental analysis. [] They were then screened for their antimicrobial activity using the agar disc diffusion method. []

    31. (S)-(6-(bromo/chloro)-2-methoxy-2,6-dihydroquinolin-3-yl)(phenyl)methanol []

    • Compound Description: This compound exists as a mixed crystal, incorporating both bromine and chlorine atoms. [] Its structure was determined using single-crystal X-ray diffraction. []

    32. (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives []

    • Compound Description: This series of novel amide derivatives were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7 using the MTT assay. [] The compounds were further analyzed for their graph theoretical properties, in silico modeling, molecular dynamic studies, and ADME profiles. []

    33. 1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2- phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone []

    • Compound Description: This compound was synthesized and characterized using H NMR, C NMR, Mass, IR, and elemental analysis, highlighting the importance of comprehensive structural elucidation for novel chemical entities. [] It was then screened for antimicrobial activity using the agar disc diffusion method. []

    34. N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4- chlorobenzamide []

    • Compound Description: This novel non-peptide CCR5 antagonist was synthesized and characterized using 1H NMR, 13C NMR, and MS. [] Its potential application in preventing HIV-1 infection is under investigation. []

    35. 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide []

    • Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing its three-dimensional structure and packing interactions. [] These findings contribute to a better understanding of its solid-state properties and potential applications. []

    36. N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides []

    • Compound Description: Six related compounds of this type were synthesized and analyzed for their structural features, molecular conformations, and hydrogen bonding patterns using X-ray crystallography. [] The study revealed diverse intermolecular interactions contributing to their crystal packing arrangements. []

    37. 1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea (MMV665953) and 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807) []

    • Compound Description: These two compounds, originally developed as anti-malarial agents, were found to exhibit potent anti-staphylococcal and anti-biofilm properties. [] They showed strong bactericidal activity against methicillin-resistant S. aureus (MRSA) biofilms, highlighting their potential as novel therapeutic agents for treating drug-resistant bacterial infections. []

    Properties

    CAS Number

    941993-23-3

    Product Name

    5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

    IUPAC Name

    5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

    Molecular Formula

    C17H14BrClN2O2

    Molecular Weight

    393.67

    InChI

    InChI=1S/C17H14BrClN2O2/c18-11-6-7-15(19)14(9-11)17(23)20-12-3-1-4-13(10-12)21-8-2-5-16(21)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,23)

    InChI Key

    YZQXCHYVAJBZFH-UHFFFAOYSA-N

    SMILES

    C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.